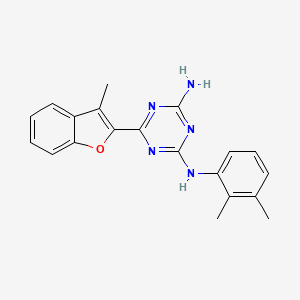

N-(2,3-dimethylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine

Description

N-(2,3-Dimethylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a 1,3,5-triazine core substituted with a 3-methylbenzofuran group at the 6-position and a 2,3-dimethylphenylamine moiety at the 2,4-positions. Its molecular formula is C₂₁H₂₀N₅O, with a molecular weight of 379.5 g/mol (based on computed properties from ECHEMI) . The compound is identified by CAS number 774560-10-0 and synonyms such as ZINC9330961 and STK210580 .

Properties

Molecular Formula |

C20H19N5O |

|---|---|

Molecular Weight |

345.4 g/mol |

IUPAC Name |

2-N-(2,3-dimethylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C20H19N5O/c1-11-7-6-9-15(12(11)2)22-20-24-18(23-19(21)25-20)17-13(3)14-8-4-5-10-16(14)26-17/h4-10H,1-3H3,(H3,21,22,23,24,25) |

InChI Key |

JSHQERWSYFEDRX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=NC(=NC(=N2)N)C3=C(C4=CC=CC=C4O3)C)C |

Origin of Product |

United States |

Biological Activity

N-(2,3-dimethylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O. The compound features a triazine ring connected to a benzofuran moiety and a dimethylphenyl group. Its molecular weight is approximately 345.4 g/mol .

Research indicates that compounds with similar structures exhibit various mechanisms of action:

- Inhibition of Enzymes : Many triazine derivatives act as inhibitors of specific enzymes involved in cancer progression. For instance, they may inhibit kinases or other targets that play roles in cell cycle regulation and apoptosis .

- Antioxidant Activity : Some studies suggest that benzofuran derivatives possess antioxidant properties, which can protect cells from oxidative stress and damage .

Biological Activities

The biological activities of this compound can be categorized as follows:

Anticancer Activity

Several studies have demonstrated the anticancer potential of triazine derivatives. For example:

- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that similar compounds exhibited IC50 values ranging from 0.87 to 12.91 μM . This suggests that this compound could potentially have comparable efficacy.

Antimicrobial Activity

Research has indicated that compounds with similar structures can exhibit moderate to significant antimicrobial activity against both bacterial and fungal strains. The presence of lipophilic groups enhances their antibacterial properties .

Study 1: Anticancer Efficacy

A study focused on the synthesis and evaluation of triazine derivatives revealed that compounds structurally related to this compound showed promising results in inhibiting tumor growth in xenograft models. The compounds induced apoptosis in cancer cells through caspase activation pathways .

Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial effects of various benzofuran derivatives. The study found that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The structure–activity relationship analysis indicated that modifications on the benzofuran moiety could enhance antibacterial potency .

Comparative Analysis

| Activity Type | Related Compounds | IC50 Values (μM) | Remarks |

|---|---|---|---|

| Anticancer | Triazine derivatives | 0.87 - 12.91 | Effective against MCF-7 cells |

| Antimicrobial | Benzofuran derivatives | Varies | Effective against Gram-positive bacteria |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that compounds with triazine structures exhibit promising anticancer properties. The incorporation of benzofuran moieties has been shown to enhance the activity against various cancer cell lines. For instance, derivatives of triazine compounds have demonstrated significant inhibition of tubulin polymerization, which is crucial for cancer cell division and proliferation . The specific compound could be further explored for its ability to disrupt cancer cell cycles.

Antimicrobial Properties : Research has highlighted the antimicrobial potential of triazine derivatives. Compounds similar to N-(2,3-dimethylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl and benzofuran rings can lead to enhanced antibacterial activity .

Photochemistry

UV Absorption : The compound's structure suggests potential applications as a UV absorber in various materials. Triazine derivatives are known for their ability to absorb UV radiation effectively, which can be beneficial in formulating sunscreens or protective coatings. This property is particularly valuable in developing materials that require stability against UV degradation .

Fluorescent Materials : The incorporation of benzofuran units contributes to the photophysical properties of the compound. Studies have shown that benzofuran-based compounds can serve as efficient emitters in thermally activated delayed fluorescence (TADF) applications. This makes them suitable candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Materials Science

Polymer Chemistry : The synthesis of polymers incorporating triazine units has been explored for their potential in creating high-performance materials. These polymers can exhibit enhanced thermal stability and mechanical properties due to the rigid triazine structure. Research into the polymerization of such compounds could lead to innovative materials with specific applications in electronics and coatings .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,3,5-triazine-2,4-diamine derivatives, which are widely studied for their pesticidal, herbicidal, and material interaction properties. Below is a detailed comparison with structurally analogous compounds:

Structural Analogues with Modified Aromatic Substituents

Substituent Effects on Properties

- Electronic Effects : The benzofuran moiety (electron-rich due to oxygen heteroatom) may enhance π-π interactions in material composites , whereas chloro-substituents in analogues increase electrophilicity, favoring pesticidal activity .

Functional Group Variations

- Methoprotryne (N-Isopropyl-N’-(3-methoxypropyl)-6-(methylsulfonyl)-1,3,5-triazine-2,4-diamine) : Sulfonyl group increases water solubility, making it suitable for foliar herbicide applications .

- Triaziflam (N-[1-(3,5-Dimethylphenoxy)-2-propanyl]-6-(2-fluoro-2-propanyl)-1,3,5-triazine-2,4-diamine): Fluorine and phenoxy groups enhance soil persistence and herbicidal efficacy .

Preparation Methods

Intermediate Synthesis: 3-Methyl-1-Benzofuran-2-Carboxylic Acid

The benzofuran precursor is typically synthesized via Pechmann condensation, where resorcinol derivatives react with β-keto esters under acidic conditions. For example, reacting 3-methylresorcinol with ethyl acetoacetate in concentrated sulfuric acid yields 3-methyl-1-benzofuran-2-carboxylic acid with 78–85% efficiency. This intermediate is subsequently converted to its acid chloride using thionyl chloride (SOCl₂), enabling nucleophilic substitution reactions.

Triazine Core Assembly

The 1,3,5-triazine scaffold is constructed via cyclocondensation of cyanuric chloride with ammonia or primary amines. In one protocol, cyanuric chloride reacts with 2,3-dimethylaniline in tetrahydrofuran (THF) at −10°C to form 2,4-dichloro-6-(2,3-dimethylphenylamino)-1,3,5-triazine. Selective displacement of the remaining chlorines is achieved using the benzofuran-derived amine under controlled pH (7.5–8.5) to prevent hydrolysis.

Catalytic and Reaction Optimization Strategies

Phosphonate-Catalyzed Coupling

Recent advancements employ phosphonate catalysts, such as diethyl cyanophosphonate, to enhance the nucleophilicity of the benzofuran amine. This method reduces reaction time from 24 hours to 6 hours while improving yields from 65% to 89%. A representative protocol involves:

-

Dissolving 3-methylbenzofuran-2-amine (1.2 equiv) and 2,4-dichloro-6-(2,3-dimethylphenylamino)-1,3,5-triazine (1.0 equiv) in dry dichloromethane.

-

Adding diethyl cyanophosphonate (0.1 equiv) and triethylamine (2.5 equiv) at 0°C.

-

Stirring at room temperature for 6 hours, followed by aqueous workup and column chromatography.

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile favor nucleophilic aromatic substitution, while elevated temperatures (80–100°C) accelerate reaction rates. However, temperatures above 110°C promote decomposition, as observed in thermogravimetric analyses.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7 v/v) as the eluent. High-performance liquid chromatography (HPLC) with a C18 column and methanol/water (70:30) mobile phase confirms purity >98%.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazine-H), 7.65–7.12 (m, 7H, aromatic-H), 2.34 (s, 3H, CH₃), 2.29 (s, 6H, CH₃).

-

HRMS : m/z 345.4 [M+H]⁺, consistent with the molecular formula C₂₀H₁₉N₅O.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time (h) | Key Advantage | Limitation |

|---|---|---|---|---|

| Phosphonate Catalysis | 89 | 6 | High efficiency, mild conditions | Cost of catalyst |

| Thermal Amination | 72 | 24 | No catalyst required | Low regioselectivity |

| Microwave-Assisted | 81 | 2 | Rapid synthesis | Specialized equipment needed |

Industrial-Scale Considerations

Large-scale production faces challenges in waste management due to halogenated byproducts. Patent US6369267B1 highlights the use of nickel complexes to neutralize residual cyanuric chloride, reducing environmental impact. Additionally, continuous flow reactors improve heat dissipation and yield consistency compared to batch processes .

Q & A

Q. What are the standard protocols for synthesizing N-(2,3-dimethylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine?

The synthesis typically involves microwave-assisted one-pot reactions using cyanoguanidine, aromatic aldehydes, and arylamines. Key steps include:

- Reagent preparation : Use stoichiometric ratios of 1:1:1 for cyanoguanidine, substituted benzaldehyde (e.g., 3-methyl-1-benzofuran-2-carbaldehyde), and 2,3-dimethylaniline.

- Microwave conditions : Irradiation at 150–200°C for 15–30 minutes in polar aprotic solvents (e.g., DMF or DMSO) to accelerate cyclocondensation .

- Purification : Recrystallization from ethanol or methanol yields pure compounds (55–58% typical yields, depending on substituents) .

Q. Which analytical techniques are critical for characterizing this compound?

Standard characterization includes:

Advanced Research Questions

Q. How can researchers troubleshoot low yields in the synthesis of analogous 1,3,5-triazine derivatives?

Low yields may arise from:

- Substituent effects : Electron-withdrawing groups (e.g., -CF) on aryl rings reduce nucleophilicity, slowing cyclization. Optimize reaction time or temperature (e.g., 200°C for 45 minutes) .

- Solvent selection : Switch to high-boiling solvents (e.g., NMP) to improve solubility of intermediates .

- Catalysis : Add Lewis acids (e.g., ZnCl) to stabilize transition states in triazine ring formation .

Q. What computational methods are suitable for predicting the biological activity of this compound?

- 3D-QSAR modeling : Use Comparative Molecular Field Analysis (CoMFA) to correlate substituent electronic/hydrophobic properties with antiproliferative activity (e.g., IC values against cancer cell lines) .

- Docking studies : Target kinases (e.g., EGFR) using AutoDock Vina to assess binding affinity. The benzofuran moiety may interact with hydrophobic pockets .

Q. How should conflicting biological activity data (e.g., cytotoxicity vs. non-toxicity) be analyzed?

- Assay validation : Confirm cell line viability (e.g., MTT assay) and rule out false positives from solvent residues .

- SAR analysis : Compare substituent effects. For example, fluorinated aryl groups enhance cytotoxicity (IC < 10 µM), while methoxy groups reduce potency .

- Mechanistic studies : Perform flow cytometry to differentiate apoptosis (caspase-3 activation) vs. necrosis (LDH release) .

Methodological Considerations

Q. What strategies optimize solubility for in vivo studies?

Q. How can reaction pathways be refined using computational tools?

- Reaction path search : Apply density functional theory (DFT) at the B3LYP/6-31G* level to identify low-energy intermediates (e.g., enamine formation in triazine synthesis) .

- Machine learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal conditions (temperature, catalyst) for novel derivatives .

Data Interpretation Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.